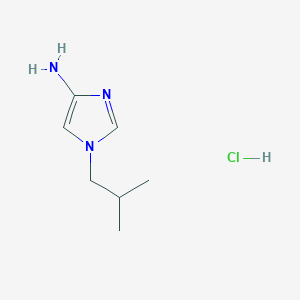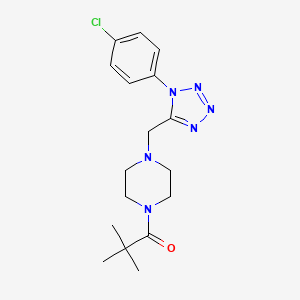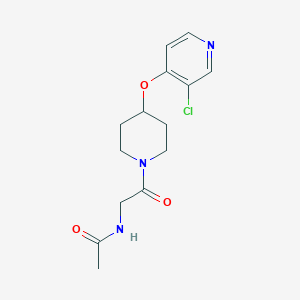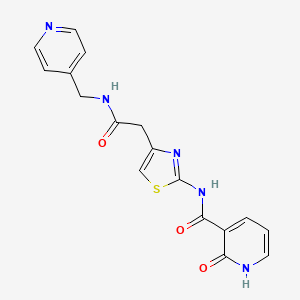
1-Isobutyl-1H-imidazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of imidazole derivatives, which involve the use of different starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 175.659 Da .Chemical Reactions Analysis
Imidazole derivatives, including this compound, are known for their unique chemical complexity . They are versatile in their construction and functionalization, making them a rich source of chemical diversity . The specific chemical reactions involving this compound are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen
CO2 Capture and Environmental Applications
Ionic liquids derived from imidazole compounds, such as one prepared from 1-butyl imidazole, have been shown to capture CO2 efficiently by forming a reversible carbamate salt. These liquids are nonvolatile, do not require water to function, and can be recycled, making them comparable to commercial amine sequestering agents for environmental sustainability (Bates et al., 2002).
Synthesis of Bioactive Compounds
Imidazolines and their derivatives play a crucial role in the synthesis of bioactive molecules. For example, enantiopure 1,4-disubstituted 2-imidazolines can be prepared from beta-amino alcohols, serving as precursors for a variety of compounds with potential biological activity (Boland et al., 2002).
Drug Discovery and Anticancer Research
Imidazole derivatives have demonstrated significant anticancer potential. For instance, certain synthesized 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles show promising results against various cancer cell lines by inducing apoptosis and cellular senescence (Sharma et al., 2014).
Analytical Chemistry Applications
Imidazole-H2SO4 electrolytes have been used for capillary ion analysis with indirect UV detection, achieving baseline separation of alkali and alkaline earth metals. This method offers a promising approach for the quantitative analysis of pharmaceutical solutions and beverages, showcasing the versatility of imidazole compounds in analytical chemistry (Yang et al., 1994).
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)imidazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOHSWJRMXVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)






![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)


amino}acetamide](/img/structure/B2985747.png)
